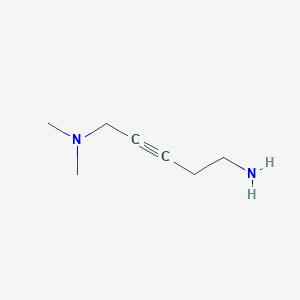
N1,N1-Dimethylpent-2-yne-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Dimethylpent-2-yne-1,5-diamine is an organic compound with the molecular formula C7H14N2. It is a derivative of pentane, featuring a triple bond between the second and third carbon atoms and two amino groups at the first and fifth positions. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
N1,N1-Dimethylpent-2-yne-1,5-diamine can be synthesized through the following methods:
Amination of Pent-2-yne: This involves the reaction of pent-2-yne with dimethylamine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the compound can be produced by the catalytic hydrogenation of pent-2-yne followed by amination with dimethylamine. This method is efficient and yields a high purity product.
Chemical Reactions Analysis
N1,N1-Dimethylpent-2-yne-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amino groups in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
N1,N1-Dimethylpent-2-yne-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Dimethylpent-2-yne-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
N1,N1-Dimethylpent-2-yne-1,5-diamine can be compared with similar compounds such as:
N1,N1-Dimethylpentane-1,5-diamine: This compound lacks the triple bond present in this compound, which may result in different chemical reactivity and applications.
N1,N1-Dimethylhexane-1,6-diamine: This compound has an additional carbon atom in its structure, which can influence its physical and chemical properties.
N1,N1-Dimethylbutane-1,4-diamine: This compound has a shorter carbon chain, which may affect its solubility and reactivity.
This compound stands out due to its unique structure, which includes a triple bond and two amino groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N,N-dimethylpent-2-yne-1,5-diamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h4,6-8H2,1-2H3 |
InChI Key |
FHSABJHIRRNAQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


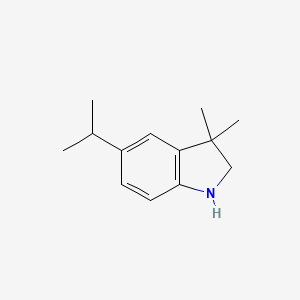
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
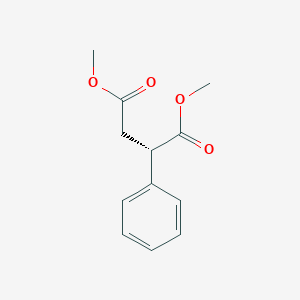

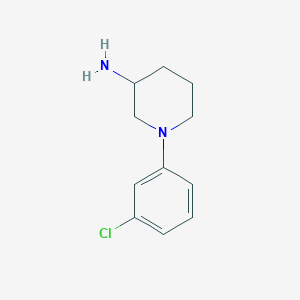
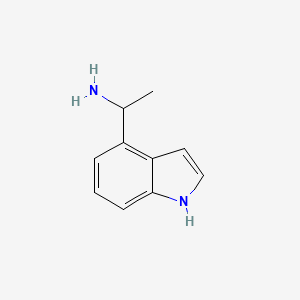
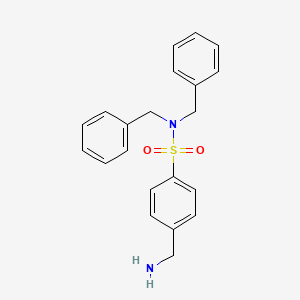
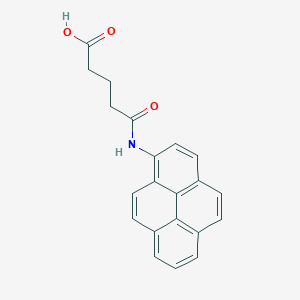
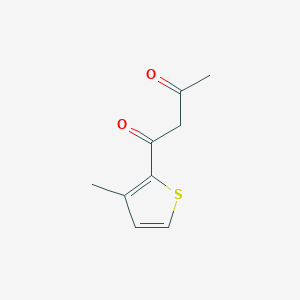
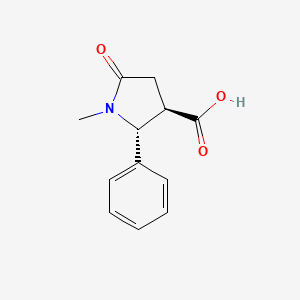
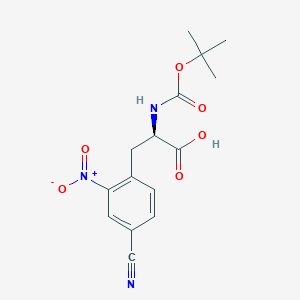
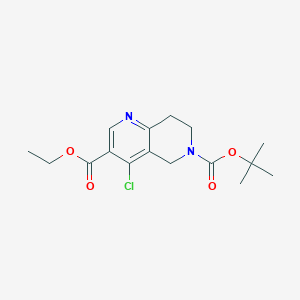
![6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13085992.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
